molecular formula C10H7F3O2 B3024339 3-(Trifluoromethyl)cinnamic acid CAS No. 67801-07-4

3-(Trifluoromethyl)cinnamic acid

Cat. No.: B3024339
CAS No.: 67801-07-4
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
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Mechanism of Action

Target of Action

3-(Trifluoromethyl)cinnamic acid (TFMCA) primarily targets the respiratory system , eyes , and skin . It is known to cause irritation in these areas, suggesting that its primary targets are likely the cells and tissues in these regions .

Mode of Action

TFMCA is a synthetic cinnamate with antimicrobial activity . It interacts with its targets by disrupting the plasma membrane, damaging nucleic acids and proteins, and inducing intracellular reactive oxygen species . This disruption of cellular structures and processes can lead to cell death, thereby exerting its antimicrobial effects .

Biochemical Pathways

TFMCA affects the biochemical pathways involved in the metabolism of aromatic compounds in fungi . It inhibits the enzyme benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism . By inhibiting this enzyme, TFMCA disrupts the normal metabolic processes of the fungi, leading to their death .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a low water solubility

Result of Action

The primary result of TFMCA’s action is the death of targeted cells, particularly those of pathogenic fungi and bacteria . This is achieved through the disruption of cellular structures and processes, as well as the induction of oxidative stress .

Action Environment

The action of TFMCA is influenced by environmental factors such as temperature and pHIt is recommended to store TFMCA in a sealed container in a dry, well-ventilated place . This suggests that exposure to moisture and air could potentially affect the stability and efficacy of TFMCA.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)cinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBWHDDGWSYETA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061135, DTXSID90886895
Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
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Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
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Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67801-07-4, 779-89-5
Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)-
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Record name m-(Trifluoromethyl)cinnamic acid
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Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
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Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
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Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
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Record name (E)-m-(trifluoromethyl)cinnamic acid
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Record name 3-(trifluoromethyl)cinnamic acid
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Record name M-(TRIFLUOROMETHYL)CINNAMIC ACID
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Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml) and piperidine (2 ml) was heated under reflux for 4 hours. The mixture was poured onto fresh ice (300 g) and concentrated hydrochloric acid (78 ml). The solid product was collected, dried and recrystallised (1:1 IMS/water) to give 30 g (96% of theory) of 3-(trifluoromethyl) cinnamic acid as off-white needles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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